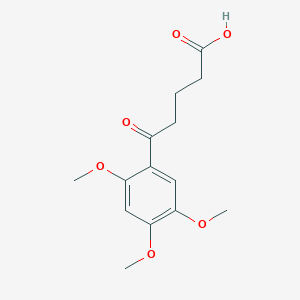
5-(2,4,5-Trimethoxyphenyl)-5-oxovaleric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies .
Synthesis Analysis
A series of new 5-(3,4,5-TMP)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-TMP)-2-sulfonyl-1,3,4-oxadiazole derivatives were synthesized and evaluated for antifungal activity .
Molecular Structure Analysis
The 3,4,5-trimethoxyphenyl (TMP), the six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds .
Chemical Reactions Analysis
The molecules were prepared by the Wittig reaction, followed by a coupling reaction .
Applications De Recherche Scientifique
Chemical Synthesis and Transamination
5-(2,4,5-Trimethoxyphenyl)-5-oxovaleric acid is involved in chemical synthesis processes. For instance, 4,5-dioxovaleric acid (DOVA) has been synthesized from related compounds, and it was shown to undergo nonenzymatic transamination to 5-aminolevulinic acid (ALA), with glycine acting as the amino donor. This transamination process is inhibited by Tris and stimulated by high pH, indicating specific conditions under which it operates (Beale, Gold, & Granick, 1979).
Metabolism and Systemic Energy Regulation
Compounds structurally related to this compound are implicated in systemic metabolism regulation. For example, 3-methyl-2-oxovaleric acid, a small molecule metabokine, is secreted by browning adipocytes and influences systemic energy expenditure and adiposity. These metabolites are associated with metabolic activities in brown and beige adipose tissues (Whitehead et al., 2021).
Structure-Activity Relationship in Medicinal Chemistry
This compound derivatives are studied for their structure-activity relationships in medicinal chemistry. For instance, 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) derivatives are investigated for their potential as pro-inflammatory mediators, providing insights into their interaction with specific receptors (Ye et al., 2017).
Role in Chlorophyll Biosynthesis
The role of this compound in chlorophyll biosynthesis has been explored, particularly in relation to green algae. It has been debated whether 4,5-dioxovaleric acid is an intermediate in this biosynthetic pathway (Meisch, Reinle, & Wolf, 1985).
Photodynamic Therapy
This compound has been investigated in the context of photodynamic therapy. For example, 5-aminolevulinic acid (a derivative) has been used for the treatment of nasopharyngeal carcinoma, demonstrating the potential for these compounds in medical applications (Betz et al., 2002).
Mécanisme D'action
The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Orientations Futures
Analyse Biochimique
Biochemical Properties
5-(2,4,5-Trimethoxyphenyl)-5-oxovaleric acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The trimethoxyphenyl group in this compound is known to interact with enzymes such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . These interactions can lead to the inhibition or activation of these enzymes, thereby influencing various biochemical pathways. For instance, the inhibition of tubulin polymerization by this compound can disrupt microtubule dynamics, which is crucial for cell division and intracellular transport .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of heat shock protein 90 (Hsp90) by this compound can lead to the destabilization of client proteins, which are essential for cell survival and proliferation . Additionally, this compound can modulate gene expression by interacting with histone lysine-specific demethylase 1 (HLSD1), thereby affecting chromatin structure and gene transcription .
Molecular Mechanism
The molecular mechanism of action of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the colchicine binding site of the αβ-tubulin heterodimer, inhibiting tubulin polymerization and disrupting microtubule dynamics . Additionally, this compound inhibits thioredoxin reductase (TrxR), leading to oxidative stress and apoptosis in cancer cells . The interaction with histone lysine-specific demethylase 1 (HLSD1) results in changes in chromatin structure and gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its bioactivity . Long-term exposure to this compound can result in sustained inhibition of tubulin polymerization and disruption of cellular processes, which may have therapeutic implications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tubulin polymerization and induce apoptosis in cancer cells without causing significant toxicity . At high doses, this compound can lead to adverse effects such as oxidative stress, organ damage, and toxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with biomolecules . The inhibition of thioredoxin reductase (TrxR) by this compound can affect the redox balance in cells, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters and distributed within different cellular compartments . The interaction with binding proteins such as albumin can influence the localization and accumulation of this compound in specific tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments such as the cytoplasm, nucleus, and mitochondria . The presence of targeting signals and post-translational modifications can direct this compound to these compartments, where it can exert its effects on cellular processes .
Propriétés
IUPAC Name |
5-oxo-5-(2,4,5-trimethoxyphenyl)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O6/c1-18-11-8-13(20-3)12(19-2)7-9(11)10(15)5-4-6-14(16)17/h7-8H,4-6H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYMMMMAONUPTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CCCC(=O)O)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645485 |
Source


|
| Record name | 5-Oxo-5-(2,4,5-trimethoxyphenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92865-60-6 |
Source


|
| Record name | 5-Oxo-5-(2,4,5-trimethoxyphenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
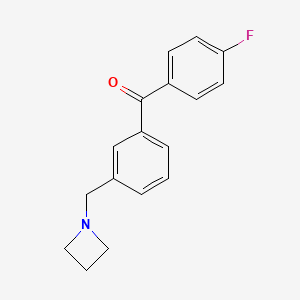
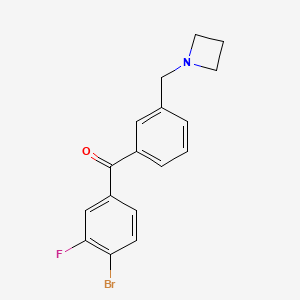
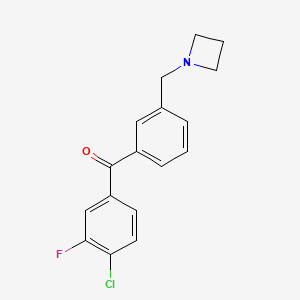



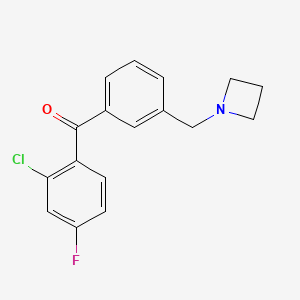
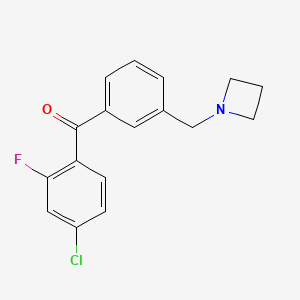
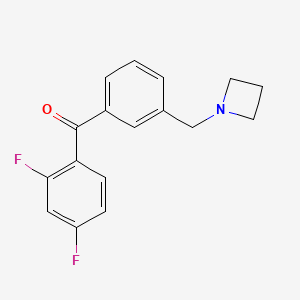

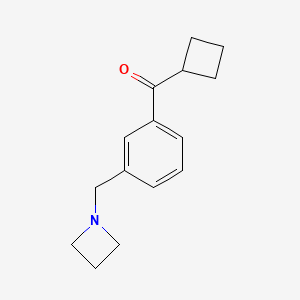
![Ethyl 4-[3-(azetidinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1325723.png)
![Ethyl 5-[3-(azetidinomethyl)phenyl]-5-oxovalerate](/img/structure/B1325724.png)
![Ethyl 7-[3-(azetidin-1-ylmethyl)phenyl]-7-oxoheptanoate](/img/structure/B1325726.png)
